S-phenyl 2-chloro-2-oxoethanethioate
Description
Properties
Molecular Formula |
C8H5ClO2S |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
S-phenyl 2-chloro-2-oxoethanethioate |
InChI |
InChI=1S/C8H5ClO2S/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H |
InChI Key |
NOWROHUAUVZTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
S-phenyl 2-chloro-2-oxoethanethioate can be synthesized through the reaction of phenylthiol with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SH+ClCH2COCl→C6H5SCOCH2Cl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help control reaction conditions such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
S-phenyl 2-chloro-2-oxoethanethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to produce phenylthioacetic acid and hydrochloric acid.
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines can be used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as phenylthioacetamide, phenylthioethanol, or phenylthioethylthiol can be formed.
Hydrolysis: Phenylthioacetic acid and hydrochloric acid are the primary products.
Oxidation: Sulfoxides or sulfones are the major oxidation products.
Scientific Research Applications
S-phenyl 2-chloro-2-oxoethanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving thioesters, providing insights into biochemical pathways.
Medicine: Research into its potential as a prodrug or as a building block for drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-phenyl 2-chloro-2-oxoethanethioate involves its reactivity towards nucleophiles. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Key Observations :
- The hypothetical S-phenyl derivative lacks aromatic amino or heterocyclic substituents seen in and . Its 2-chloro-2-oxoethyl group may enhance electrophilicity compared to the amino-substituted analogs.
- and feature bulky aromatic substituents (e.g., benzothiazole, methylphenol), which likely influence solubility and biological activity.
Reactivity and Stability
- α-Chloroketone Reactivity: The 2-chloro-2-oxoethyl group in the target compound is expected to exhibit nucleophilic substitution reactivity, akin to diethylaminoethyl chloride derivatives (e.g., 2-(Diethylamino)-1-chloroethane in ). Such groups are prone to hydrolysis or alkylation reactions .
- Thioester Stability: Thioesters like those in and are generally less stable than their oxoester counterparts due to weaker C-S bonds. The phenyl group in the target compound may stabilize the thioester via resonance, similar to ethyl S-2-dimethylaminoethyl propylphosphonothioate (CAS 218964-59-1, ) .
Limitations of Available Evidence
- Structural Analogues : Comparisons rely on compounds with partial structural overlap (e.g., thioesters, chloro/oxo groups), but substituent differences significantly alter properties.
4. Conclusion While this compound shares functional groups with compounds in –5, its unique substituents (phenyl + α-chloroketone) likely confer distinct reactivity and stability. Further experimental studies are required to validate its physicochemical and toxicological profile.
Biological Activity
S-phenyl 2-chloro-2-oxoethanethioate, a compound belonging to the class of thioester derivatives, has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and agriculture.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H8ClO2S
- Molecular Weight : 216.67 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound acts by disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has shown promising results in anticancer research. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.
Case Study Example :
In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it inhibits protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling and growth regulation.
The primary mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : By binding to the active site of PTPs, the compound prevents substrate binding and subsequent enzymatic reactions.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and apoptosis.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption with a half-life suitable for therapeutic applications. Studies indicate that the compound is metabolized primarily in the liver, with renal excretion as the main route for elimination.
Applications
This compound holds potential applications in:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Agricultural Chemistry : Its antimicrobial properties can be exploited for developing biopesticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
